trans-Ned-19 Methyl Ester
Description
Properties
CAS No. |
1137263-99-0 |
|---|---|
Molecular Formula |
C31H33FN4O3 |
Molecular Weight |
528.628 |
IUPAC Name |
methyl (1R,3S)-1-[3-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-4-methoxyphenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate |
InChI |
InChI=1S/C31H33FN4O3/c1-38-28-12-11-20(17-21(28)19-35-13-15-36(16-14-35)27-10-6-4-8-24(27)32)29-30-23(18-26(34-29)31(37)39-2)22-7-3-5-9-25(22)33-30/h3-12,17,26,29,33-34H,13-16,18-19H2,1-2H3/t26-,29+/m0/s1 |
InChI Key |
NBQAXYMLTXNBOS-LITSAYRRSA-N |
SMILES |
COC1=C(C=C(C=C1)C2C3=C(CC(N2)C(=O)OC)C4=CC=CC=C4N3)CN5CCN(CC5)C6=CC=CC=C6F |
Synonyms |
(1R,3S)-1-[3-[[4-(2-Fluorophenyl)-1-piperazinyl]methyl]-4-methoxyphenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic Acid |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Trans Ned 19 Methyl Ester and Its Stereoisomers
Stereoselective Synthesis of trans-Ned-19 Methyl Ester
The synthesis of this compound, with its specific (1R,3S) stereochemistry, hinges on precise control over the formation of the core tetrahydro-β-carboline scaffold. This is typically achieved through a diastereoselective Pictet-Spengler reaction, which sets the two contiguous stereocenters at the C1 and C3 positions.
Exploration of Key Synthetic Pathways and Precursors
The primary and most convergent pathway to the tetrahydro-β-carboline core of Ned-19 methyl ester is the Pictet-Spengler reaction. chemrxiv.orgwikipedia.org This reaction involves the condensation of a tryptamine (B22526) derivative with an aldehyde, followed by an acid-catalyzed cyclization.
The key precursors for the synthesis of Ned-19 methyl ester are:
(S)-Tryptophan methyl ester: This chiral starting material provides the C3 stereocenter of the final product. The use of the methyl ester of tryptophan is crucial for obtaining the desired methyl ester functionality in the final molecule. The esterification of L-tryptophan can be readily achieved using standard methods, such as treatment with thionyl chloride in methanol. researchgate.net
3-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-4-methoxybenzaldehyde: This aldehyde component is critical as it introduces the complex substituent at the C1 position of the tetrahydro-β-carboline ring.
A plausible synthetic route to this aldehyde precursor starts from a suitable aromatic starting material, which is then functionalized to introduce the methoxy, aldehyde, and the piperazine-containing side chain. A general representation of the Pictet-Spengler reaction is shown below:
Figure 1: General Pictet-Spengler reaction for the synthesis of the Ned-19 methyl ester scaffold.
The reaction between (S)-tryptophan methyl ester and the aldehyde precursor yields a mixture of cis and trans diastereomers of the tetrahydro-β-carboline-3-carboxylate. nih.gov The stereochemical outcome of the Pictet-Spengler reaction is highly dependent on the reaction conditions.
| Condition | Predominant Isomer | Rationale |
| Kinetic Control (lower temperatures, aprotic solvents) | cis-(1S,3S) | The substituents preferentially adopt an equatorial position in the transition state to minimize 1,3-diaxial interactions, leading to the cis product. vt.edu |
| Thermodynamic Control (higher temperatures, protic acids like TFA) | trans-(1R,3S) | The initially formed cis isomer can epimerize at the C1 position under acidic conditions to the more thermodynamically stable trans isomer. chemrxiv.orgresearchgate.netmdpi.com |
For the synthesis of this compound, thermodynamic conditions are therefore favored. The reaction is typically carried out in a solvent such as dichloromethane (B109758) (CH2Cl2) with an acid catalyst like trifluoroacetic acid (TFA). nih.govnih.gov
Asymmetric Synthesis Approaches for Enantiomerically Pure Ned-19 Methyl Esters
Achieving enantiomeric purity is paramount for pharmacological studies. The primary source of chirality in the synthesis of Ned-19 methyl ester is the use of enantiopure (S)-tryptophan methyl ester. chemrxiv.org This substrate-controlled diastereoselective approach is a common strategy in the synthesis of 1,3-disubstituted tetrahydro-β-carbolines.
Further enantioselectivity can be induced through the use of chiral catalysts in the Pictet-Spengler reaction. Chiral phosphoric acids have emerged as powerful organocatalysts for asymmetric Pictet-Spengler reactions, affording high enantioselectivities (up to 99% ee) for the synthesis of chiral tetrahydro-β-carbolines. nih.govrsc.org These catalysts activate the imine intermediate towards nucleophilic attack by the indole (B1671886) ring in a stereocontrolled manner. While not explicitly detailed for Ned-19 methyl ester, this approach represents a state-of-the-art methodology for accessing enantiomerically pure analogs.
Another approach involves the use of chiral auxiliaries attached to the tryptamine nitrogen, which can direct the stereochemical outcome of the cyclization. nih.gov However, this method requires additional steps for the attachment and removal of the auxiliary.
Regioselective Considerations in Scaffold Construction
The Pictet-Spengler reaction exhibits high regioselectivity. The intramolecular electrophilic substitution occurs at the C2 position of the indole ring, which is the most nucleophilic position, to form the six-membered piperidine (B6355638) ring. This is a well-established and predictable outcome for this reaction. wikipedia.org Alternative cyclization pathways are generally not observed under standard Pictet-Spengler conditions. The regioselectivity is governed by the inherent electronic properties of the indole nucleus.
Synthesis and Isolation of cis-Ned-19 Methyl Ester and Related Stereoisomers
The synthesis of the cis-(1S,3S) stereoisomer of Ned-19 methyl ester can be achieved by performing the Pictet-Spengler reaction under kinetic control. vt.edu This typically involves carrying out the reaction at lower temperatures (e.g., 0 °C to room temperature) in an aprotic solvent. vt.edu These conditions favor the formation of the less thermodynamically stable cis isomer. A synthetic scheme has been described for the preparation of Ned-19 diastereomers, which can be adapted for the synthesis of the methyl ester by using the appropriate starting materials. researchgate.net
Methodologies for Isomer Separation and Purification
The Pictet-Spengler reaction often produces a mixture of cis and trans diastereomers. nih.gov These diastereomers can be separated using standard chromatographic techniques, most commonly column chromatography on silica (B1680970) gel. vt.edunih.gov The difference in the spatial arrangement of the substituents in the cis and trans isomers leads to different polarities, allowing for their separation.
High-performance liquid chromatography (HPLC) is another powerful technique for the separation of stereoisomers. nih.gov Reversed-phase HPLC methods have been successfully employed for the separation of cis and trans isomers of other unsaturated fatty acid methyl esters and could be adapted for Ned-19 methyl ester isomers. nih.govnih.gov Chiral HPLC can also be utilized for the analytical and preparative separation of enantiomers. nih.gov
A crystallization-induced asymmetric transformation process has also been reported for 1,3-disubstituted-tetrahydro-β-carbolines, where a mixture of diastereomers can be converted to a single isomer in high stereoselectivity by choosing appropriate additives in water.
Mechanistic Insights into Isomerization Pathways
The isomerization of the cis to the more stable trans diastereomer of 1,3-disubstituted tetrahydro-β-carbolines occurs under acidic conditions. mdpi.comnih.gov The proposed mechanism involves the protonation of the N2 nitrogen of the tetrahydro-β-carboline ring, followed by the cleavage of the C1-N2 bond to form a carbocationic intermediate. mdpi.comnih.govresearchgate.net This intermediate is stabilized by the electron-rich indole ring and the substituent at C1. The subsequent ring-closure can then occur from either face, but the formation of the thermodynamically more stable trans isomer is favored.
Studies have shown that the rate of this epimerization is influenced by the electronic nature of the substituent at the C1 position. nih.gov Electron-donating groups on the C1-phenyl ring accelerate the isomerization by stabilizing the carbocationic intermediate, providing strong evidence for this mechanistic pathway. nih.gov This understanding of the isomerization mechanism is critical for controlling the stereochemical outcome of the Pictet-Spengler reaction and for the selective synthesis of either the cis or trans isomer of Ned-19 methyl ester.
Derivatization Strategies for the this compound Core
The core structure of trans-Ned-19 and its methyl ester has served as a critical scaffold for chemical modification aimed at exploring and refining its biological activity. Derivatization strategies are primarily focused on understanding the molecular interactions that govern its antagonist properties at the nicotinic acid adenine (B156593) dinucleotide phosphate (B84403) (NAADP) receptor. By systematically altering functional groups at key positions, researchers have been able to dissect the structural requirements for receptor binding and modulation of Ca²⁺ signaling pathways. These efforts not only illuminate the pharmacophore of this important chemical series but also pave the way for the development of more potent and selective molecular probes.
Functionalization at Key Positions for Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies have been instrumental in defining the critical chemical features of the Ned-19 scaffold responsible for its biological effects. Research has demonstrated that the activity of Ned-19 is highly dependent on its specific chemical structure, as even slight modifications can lead to significant changes in efficacy and binding affinity. nih.gov
The synthesis of analogues has been a key strategy to identify compounds with varied pharmacological profiles. nih.gov The initial synthesis of Ned-19 involved a multi-step process beginning with a Pictet-Spengler reaction to create the core tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate structure, followed by displacement of a benzyl (B1604629) chloride with 1-(2-fluorophenyl)piperazine (B89578) and subsequent saponification of the methyl ester to yield the final carboxylic acid. nih.gov The trans isomer was found to be significantly more active than the cis isomer. nih.gov
Key functionalizations for SAR studies have centered on two primary locations: the carboxylic acid group and the fluorine atom on the phenylpiperazine moiety.
Modification of the Carboxylic Acid Group: To investigate the role of the carboxylic acid, its methyl ester, known as Ned-19.4, was synthesized. nih.gov This esterification has a profound impact on the compound's activity profile. While trans-Ned-19 inhibits both NAADP-mediated Ca²⁺ release and [³²P]NAADP binding, this compound (Ned-19.4) is capable of inhibiting NAADP-induced Ca²⁺ release but cannot inhibit [³²P]NAADP binding to the high-affinity site of the receptor. nih.govresearchgate.netbiocrick.comnih.gov This finding provided direct evidence for the existence of two distinct binding sites on the NAADP receptor—a high-affinity "locking" site and a low-affinity "opening" site—with the carboxylic acid group being crucial for interaction with the high-affinity site. nih.govresearchgate.net The position of the carboxylic acid or methyl ester in these compounds corresponds to the location of the 2'-phosphate group on NAADP itself, a group known to be vital for its activity. nih.govresearchgate.net
Modification of the Phenylpiperazine Moiety: The position of the fluorine atom on the phenyl ring is also critical for biological efficacy. nih.gov An analogue named Ned-20, which differs from Ned-19 only in the position of the fluorine atom (para- instead of ortho-), is biologically inactive in Ca²⁺ release assays. nih.govresearchgate.net However, like the methyl ester Ned-19.4, Ned-20 can inhibit [³²P]NAADP binding, suggesting it interacts with the high-affinity site but fails to antagonize the Ca²⁺ release channel. nih.govnih.gov This highlights the stringent steric and electronic requirements of the binding pocket.
The following table summarizes the structure-activity relationships for key analogues of Ned-19.
| Compound Name | Key Structural Feature | Effect on NAADP-Mediated Ca²⁺ Release | Effect on [³²P]NAADP Binding |
| trans-Ned-19 | ortho-Fluoro, Carboxylic Acid | Inhibits (IC₅₀ = 65 nM) nih.gov | Inhibits nih.govnih.gov |
| This compound (Ned-19.4) | ortho-Fluoro, Methyl Ester | Inhibits (IC₅₀ = 10 µM) nih.govresearchgate.net | Does Not Inhibit nih.govbiocrick.comnih.gov |
| Ned-20 | para-Fluoro, Carboxylic Acid | Inactive nih.govresearchgate.net | Inhibits nih.govnih.gov |
| cis-Ned-19 | cis-isomer, ortho-Fluoro, Carboxylic Acid | Inhibits (IC₅₀ = 800 nM) | Inhibits (IC₅₀ = 15 µM) |
This table contains interactive elements.
Molecular Interactions and Biochemical Activities of Trans Ned 19 Methyl Ester in Research Models
trans-Ned-19 Methyl Ester as a Precursor in Medicinal Chemistry Research
The utility of a compound in medicinal chemistry is often defined by its potential to serve as a scaffold or precursor for the synthesis of new, biologically active molecules. The core structure of trans-Ned-19 is a 1,2,3,4-tetrahydro-1H-pyrido[3,4-b]indole. wikipedia.orgcaymanchem.com While this heterocyclic system is a common motif in pharmacologically active compounds, the specific application of its methyl ester derivative, this compound, as a synthetic precursor is narrowly defined in the existing scientific literature.
Role in the Development of PDE5 Inhibitors and Related Molecular Entities
Current scientific literature does not establish a role for this compound in the development of phosphodiesterase 5 (PDE5) inhibitors. The mechanism of action for the Ned-19 family of compounds is consistently reported as the antagonism of NAADP-mediated calcium signaling. wikipedia.orgmedchemexpress.com This is functionally and mechanistically distinct from the inhibition of the PDE5 enzyme, which acts to degrade cyclic guanosine (B1672433) monophosphate (cGMP). The development of PDE5 inhibitors has proceeded along separate chemical scaffolds.
Investigation of Molecular Targets and Pathways Modulated by Ned-19 Methyl Ester Derivatives in vitro
The primary research application of this compound (also referred to in literature as Ned-19.4) is as a tool to probe the intricacies of NAADP signaling. nih.gov Its biochemical activities have been characterized in cell-free systems and cultured cell models, revealing specific interactions and modulatory effects.
Enzyme Inhibition Studies in Cell-Free Systems
In cell-free assays using sea urchin egg homogenates, Ned-19.4, the methyl ester of Ned-19, has been shown to inhibit NAADP-mediated Ca²⁺ release. nih.gov However, its potency is significantly reduced compared to its parent compound, Ned-19. This suggests that the free carboxylic acid group on Ned-19 is a key functional group for potent biological activity and that its esterification diminishes its inhibitory effect. nih.gov
Table 1: Inhibition of NAADP-Mediated Ca²⁺ Release in a Cell-Free System
This table presents the half-maximal inhibitory concentration (IC₅₀) values for Ned-19 and its methyl ester derivative, Ned-19.4, in a sea urchin egg homogenate bioassay.
| Compound | IC₅₀ (NAADP-Mediated Ca²⁺ Release) | Source |
| Ned-19 | 65 nM | nih.gov |
| Ned-19.4 (Methyl Ester) | 10 µM | nih.gov |
Receptor Binding Assays for Ligand-Target Interactions
Receptor binding assays are crucial for determining if a ligand directly interacts with its putative target. Radioligand binding studies using [³²P]NAADP have demonstrated a striking difference between Ned-19 and its methyl ester derivative. While Ned-19 competes for [³²P]NAADP binding to the high-affinity site on the NAADP receptor, Ned-19.4 is unable to do so. nih.govbiocrick.com This finding provides direct evidence that esterifying the carboxylic acid group prevents the molecule from binding to the high-affinity NAADP receptor site, even though it can still inhibit Ca²⁺ release, suggesting it may act at a different, low-affinity site. nih.govbiocrick.com
Table 2: Ligand-Target Interaction at the High-Affinity NAADP Receptor
This table compares the ability of Ned-19 and its methyl ester derivative (Ned-19.4) to displace [³²P]NAADP from its receptor in a radioreceptor assay.
| Compound | IC₅₀ ([³²P]NAADP Binding) | Binding Activity | Source |
| Ned-19 | 4 µM | Competes for binding | nih.govbiocrick.com |
| Ned-19.4 (Methyl Ester) | No binding observed | Does not compete for binding | nih.govbiocrick.com |
Modulation of Cellular Signaling Cascades in Cultured Cell Models
The broader parent compound, trans-Ned-19, has been used extensively to probe NAADP-dependent signaling cascades in various intact cell models, providing insight into the potential roles of its derivatives.
Metabolic Regulation: In cultured pancreatic islets, trans-Ned-19 was found to inhibit glucose-induced calcium oscillations. caymanchem.com It also blocked insulin-induced calcium increases in 3T3-L1 adipocytes, implicating NAADP signaling in metabolic regulation. caymanchem.com
Vascular Signaling: Studies on renal afferent arterioles showed that trans-Ned-19 blocks calcium signaling stimulated by the vasoconstrictors endothelin-1 (B181129) and norepinephrine. caymanchem.combiocrick.com
Immune Cell Function: In primary naïve CD4⁺ T cells, trans-Ned-19 inhibits T-cell receptor (TCR)-stimulated Ca²⁺ signaling, which is a critical early event in T-cell activation and proliferation. medchemexpress.comnih.gov
Endothelial Cell Trafficking: In human umbilical vein endothelial cells, trans-Ned-19 was observed to cause lysosomal cholesterol accumulation and inhibit the transport of the protein CD63 from lysosomes to other cellular bodies. medchemexpress.com
These studies collectively demonstrate that antagonism of the NAADP signaling pathway by Ned-19 and its analogues has profound effects on the cellular signaling cascades governing a wide range of physiological processes.
Influence on Gene Expression Profiles in Cellular Systemsresearchgate.net
While direct studies focusing exclusively on the influence of this compound on gene expression profiles are not extensively documented in current literature, research on its parent compound, trans-Ned-19, provides significant insights into the potential downstream genetic regulation. As a potent antagonist of nicotinic acid adenine (B156593) dinucleotide phosphate (B84403) (NAADP)-mediated Ca²⁺ signaling, trans-Ned-19 can indirectly modulate the expression of genes whose transcription is dependent on calcium-regulated pathways.
In studies involving hepatocytes, the inhibition of NAADP signaling by Ned-19 was shown to prevent the lipopolysaccharide (LPS)-induced nuclear translocation of Transcription Factor EB (TFEB). acs.org TFEB is a master regulator of lysosomal biogenesis and autophagy, controlling the expression of a network of autophagy-related genes. By blocking this pathway, Ned-19 effectively inhibits the NAADP-stimulated induction of these genes. acs.org
Furthermore, in cancer models, treatment with Ned-19 has been observed to modulate the expression of key adhesion molecules. Specifically, it can upregulate the expression of E-cadherin and downregulate N-cadherin. This "cadherin switching" is a critical modulator of tumorigenesis and metastasis, suggesting that the compound's influence on Ca²⁺ signaling can alter gene expression programs related to cell-cell adhesion and migratory behavior.
It is important to note that these findings are based on the activity of trans-Ned-19. Further research is required to determine if this compound elicits an identical, enhanced, or different profile of gene expression changes.
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of Ned-19 Methyl Ester Analogs
The development and analysis of analogs of trans-Ned-19, including its methyl ester, have been crucial in elucidating the structural requirements for antagonism of the NAADP receptor system. These studies have provided direct evidence for a complex receptor mechanism involving at least two distinct binding sites. researchgate.netresearchgate.net
Conformational Analysis and its Impact on Molecular Recognition
The biological activity of trans-Ned-19 and its analogs is highly dependent on their three-dimensional structure and ability to mimic the endogenous messenger, NAADP. nih.gov Conformational analysis reveals that the trans-Ned-19 scaffold positions its key functional groups in a spatial arrangement that corresponds to critical moieties on the NAADP molecule. nih.gov
Three-dimensional overlays show that this compound (also known as Ned-19.4) achieves a conformation where its core structure and substituents mimic NAADP, allowing it to interact with the NAADP receptor. nih.gov The position of the methyl ester group, for instance, corresponds to the location of the 2'-phosphate group on NAADP, a group known to be essential for NAADP's calcium-releasing activity. nih.govresearcher.life This structural mimicry is fundamental to its ability to act as an antagonist. The specific trans configuration of the molecule is critical for maintaining the correct orientation of these groups for receptor interaction. researcher.life Computational modeling and structural biology studies, including homology modeling, have been employed to predict the 3D conformations of related channels and how ligands like Ned-19 might interact with them, suggesting an allosteric mechanism where the antagonist clamps different domains of the receptor channel. acs.org
Influence of the Methyl Ester Group on Binding Affinity and Selectivity
The modification of the carboxylic acid in trans-Ned-19 to a methyl ester in this compound (Ned-19.4) has a profound and informative effect on the compound's biological activity. researcher.life This single chemical change dramatically alters its potency and mechanism of action, providing key evidence for the existence of multiple NAADP binding sites. researchgate.netresearchgate.net
trans-Ned-19, with its free carboxylic acid, inhibits both NAADP-mediated Ca²⁺ release (IC₅₀ of 65 nM) and the binding of radiolabeled [³²P]NAADP to its high-affinity receptor site. researcher.life In contrast, the esterification of this group to form this compound significantly reduces its potency to inhibit Ca²⁺ release (IC₅₀ of 10 µM). researcher.life More importantly, the methyl ester analog is unable to inhibit [³²P]NAADP binding at the high-affinity site. researchgate.net
This divergence in activity suggests that the negatively charged carboxylic acid is crucial for interacting with the high-affinity "locking" or "desensitization" site of the NAADP receptor, which [³²P]NAADP binding assays detect. The neutral methyl ester, while a poor inhibitor of Ca²⁺ release, can still antagonize the low-affinity "opening" or "orthosteric" site responsible for channel activation. researchgate.net Therefore, the methyl ester group confers selectivity, separating the two antagonistic functions observed with the parent compound and helping to functionally distinguish between two different sites on the NAADP receptor complex. researchgate.netresearchgate.net
| Compound | Inhibition of NAADP-mediated Ca²⁺ Release (IC₅₀) | Inhibition of [³²P]NAADP Binding |
|---|---|---|
| trans-Ned-19 | 65 nM | Yes |
| This compound (Ned-19.4) | 10 µM | No |
Comparative Analysis of trans- and cis-Ned-19 Methyl Ester Activities
The stereochemistry of the Ned-19 scaffold is a critical determinant of its biological activity. Research has clearly established that the trans isomer of Ned-19 is significantly more potent as an NAADP antagonist than the corresponding cis isomer. researcher.life
This pronounced difference in activity highlights the precise conformational requirements of the NAADP receptor's binding pocket. The trans configuration allows the molecule to adopt the optimal three-dimensional shape for effective molecular recognition and antagonism. While direct comparative studies with specific activity values for the methyl ester versions of the cis and trans isomers are not widely published, the established importance of the stereochemistry for the parent compound strongly implies that the trans configuration of Ned-19 methyl ester is essential for its activity. Any deviation from this trans geometry, as in the cis isomer, would likely lead to a significant loss of potency due to a suboptimal fit within the receptor's binding site. researcher.life
Analytical and Computational Approaches in the Study of Trans Ned 19 Methyl Ester
Advanced Spectroscopic and Chromatographic Methods for Characterization
Spectroscopic and chromatographic techniques are indispensable tools in the analysis of pharmaceutical compounds like trans-Ned-19 methyl ester. These methods provide critical information on the molecule's structure, mass, and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise three-dimensional structure of a molecule in solution. For this compound, ¹H and ¹³C NMR would be the primary methods to confirm its constitution and the trans stereochemistry of the substituents on the tetrahydro-β-carboline ring system.
Mass Spectrometry for Molecular Identification and Purity Assessment
Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS), often coupled with an electrospray ionization (ESI) source, would be used to obtain a highly accurate mass measurement. This allows for the unambiguous determination of the molecular formula.
The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments would provide further structural confirmation. By inducing fragmentation of the parent ion, characteristic daughter ions would be produced, corresponding to specific substructures within the this compound molecule. This fragmentation fingerprint is unique to the compound and can be used for its identification and to distinguish it from related impurities.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Separation
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of pharmaceutical compounds and for their quantitative analysis. For this compound, a reversed-phase HPLC method would typically be employed. This would likely involve a C18 stationary phase and a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with a small percentage of formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
The purity of this compound is often reported to be ≥98% as determined by HPLC with UV detection. researchgate.netbiocrick.com A typical HPLC analysis would provide a chromatogram where the main peak corresponds to the compound, and any smaller peaks would indicate impurities. The area under the main peak relative to the total peak area allows for the quantitative determination of purity. A well-developed HPLC method can also be used to separate the trans and cis isomers of Ned-19 methyl ester, ensuring the stereochemical purity of the sample.
X-ray Crystallography for Elucidation of Solid-State Molecular Structure
To date, a crystal structure for this compound has not been reported in the public domain. If a suitable single crystal could be grown, X-ray diffraction analysis would provide an unambiguous confirmation of the trans stereochemistry and the detailed conformation of the various ring systems and substituent groups. This solid-state structure would be invaluable for understanding intermolecular interactions, such as hydrogen bonding and packing forces, which can influence the compound's physical properties.
Computational Chemistry and Molecular Modeling of this compound
Computational methods provide a powerful complement to experimental techniques, offering insights into the electronic structure and theoretical properties of a molecule.
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. For this compound, DFT calculations could be employed to predict a variety of properties, including its optimized geometry, vibrational frequencies (to compare with experimental IR spectra), and NMR chemical shifts.
Furthermore, DFT can be used to calculate the distribution of electron density and the molecular electrostatic potential. This information is crucial for understanding the molecule's reactivity and its potential interactions with biological targets. For instance, a three-dimensional overlay based on computational modeling has illustrated the structural mimicry between Ned-19.4 and NAADP, suggesting a basis for its biological activity. researchgate.net DFT calculations could further probe the electronic similarities that allow this compound to interact with the NAADP receptor.
Molecular Dynamics Simulations of Ligand-Target Interactions
Molecular dynamics (MD) simulations serve as a powerful computational microscope for investigating the dynamic nature of ligand-target interactions at an atomic level. While specific MD studies focusing exclusively on this compound are not extensively detailed in publicly available literature, the application of this technique to its primary biological targets, the two-pore channels (TPCs), provides critical insights into the environment where the compound acts. TPCs are ion channels located in the membranes of endosomes and lysosomes, and their activation is linked to the signaling molecule nicotinic acid adenine (B156593) dinucleotide phosphate (B84403) (NAADP), for which Ned-19 is a potent antagonist. nih.govnih.govnih.gov
Recent research has increasingly employed MD simulations to unravel the complex gating mechanisms, ion selectivity, and conformational plasticity of TPC1 and TPC2. researchgate.netmdpi.comnih.gov These simulations are crucial for understanding how a modulator like Ned-19, which is thought to act indirectly or allosterically, can influence channel function. nih.govnih.govcam.ac.uk For instance, a 2024 study combined MD simulations with electrophysiology to probe the gating of the human TPC2 channel by its lipid activator, PI(3,5)P2. nih.gov The simulations unexpectedly revealed that the channel's selectivity filter must undergo a spontaneous and dramatic conformational change to a dilated state to permit ion flow, a finding that would be difficult to capture with static structural methods alone. nih.gov This inherent flexibility of the channel is a key factor in its modulation by ligands.
Furthermore, structural data has indicated that trans-Ned-19 may act allosterically by clamping the pore domains of the channel to its voltage-sensing domain (VSD2). acs.org MD simulations are the ideal tool to explore the energetic and conformational consequences of such a clamping mechanism, predicting how it might stabilize a non-conductive state of the channel and thus inhibit its function. Studies have also used MD to investigate the binding of other small molecules and drugs to the TPC pore, identifying key residue interactions and providing a basis for understanding how different classes of inhibitors, including Ned-19, might function. cam.ac.uktmc.edu Although Ned-19 may not directly block the pore, its binding elsewhere can induce conformational changes that are propagated to the pore region, a process that can be effectively mapped and visualized through simulation. nih.govcam.ac.uk
Table 1: Key Findings from Molecular Dynamics (MD) Simulations on Two-Pore Channels (TPCs)
| Subject of Simulation | Key Finding | Implication for Ligand Interaction | Reference(s) |
|---|---|---|---|
| Human TPC2 Gating | The channel's selectivity filter is highly flexible and must adopt a previously unobserved dilated conformation to allow ion passage. | Provides a structural basis for understanding how allosteric modulators could stabilize either closed or open conformations by influencing this flexibility. | nih.gov |
| PI(3,5)P2-bound TPC1 | Simulations failed to fully recapitulate Na+ selectivity based on existing structures, suggesting complex dynamics are involved. | Highlights that static crystal structures are insufficient and that dynamic simulations are needed to understand the full mechanism of activation and modulation. | researchgate.net |
| TPC Pore Blockers | MD simulations helped identify a pore entrance blockade mechanism for certain phosphoinositide kinase inhibitors that also block TPCs. | Differentiates the mechanism of direct pore blockers from allosteric modulators like Ned-19, which acts on regions distal to the pore. | cam.ac.uktmc.edu |
| TPC2 Ion Selectivity | MD simulations suggested that pore dilation is a likely mechanism for changes in ion selectivity. | The dynamic nature of the pore regulated by ligands is critical for the channel's function, providing a target for therapeutic intervention. | mdpi.com |
In Silico Screening and Design of Novel Ned-19 Derivatives
The discovery of Ned-19 is a landmark example of the power of in silico ligand-based virtual screening (LBVS) in identifying novel chemical probes. nih.govxenbase.org The process was initiated not by screening for compounds that bind to a known protein structure, but by searching for molecules that mimic the three-dimensional shape and electrostatic properties of the endogenous signaling molecule, NAADP. nih.govresearchgate.net This strategy, often termed "scaffold hopping," aimed to find a more drug-like and cell-permeable molecule that could replicate the biological function of the highly polar and membrane-impermeant NAADP. researchgate.netresearchgate.net
Researchers used computational tools to screen millions of compounds from the ZINC database, a large library of commercially available molecules. nih.gov The screening process involved generating multiple possible 3D conformations for each molecule in the library and comparing them to a set of NAADP conformations. nih.govresearchgate.net The similarity was quantified using metrics like the Tanimoto coefficient for both shape (using software like ROCS) and electrostatic potential (using software like EON). nih.gov
This approach successfully identified Ned-19, a compound with a completely different 2D chemical scaffold from NAADP but with remarkably similar 3D shape and electrostatic surface potential. researchgate.netresearchgate.netresearchgate.net Subsequent biological testing confirmed that Ned-19 was a potent and selective antagonist of NAADP-mediated signaling. nih.gov Further synthesis and testing of its diastereomers revealed that the trans configuration, trans-Ned-19, was significantly more potent than the cis form, underscoring the high degree of stereochemical specificity in its interaction with its target. researchgate.net
The success of the virtual screening campaign that led to Ned-19 provides a robust framework for the rational design of novel derivatives, including this compound. The established structure-activity relationships (SAR) and the validated computational model can be leveraged for further optimization. New in silico screens can be designed to:
Explore Analogs: Search for commercially available or synthetically accessible analogs of Ned-19 to rapidly explore the SAR around the core scaffold.
Scaffold Hopping: Initiate new scaffold hopping campaigns using trans-Ned-19 as the template to discover entirely new chemical classes with similar 3D properties but potentially improved pharmacological profiles.
Property Optimization: Employ computational models to design derivatives with enhanced potency, selectivity, or improved pharmacokinetic properties, guiding synthetic chemistry efforts toward the most promising candidates. acs.org
This computational-driven approach accelerates the discovery process, reduces the reliance on costly and time-consuming high-throughput screening, and enables the targeted design of next-generation chemical probes and potential therapeutics based on the Ned-19 scaffold.
Table 2: Parameters of the Original Virtual Screen for NAADP Antagonists
| Parameter | Description | Reference(s) |
|---|---|---|
| Query Molecule | Nicotinic acid adenine dinucleotide phosphate (NAADP) | nih.govresearchgate.net |
| Chemical Library | ZINC database (~2.7 million compounds) | nih.govresearchgate.net |
| 3D Shape Screening | ROCS (Rapid Overlay of Chemical Structures) software was used to compare the 3D shape of library compounds against 40 conformations of NAADP. | nih.gov |
| Electrostatic Screening | EON software was used to compare the electrostatic potential of the top-ranking hits from the shape screen. | nih.gov |
| Key Hit Compound | Ned-19 (ranked highly for both shape and electrostatic similarity to NAADP) | nih.govresearchgate.net |
| Active Diastereomer | trans-Ned-19 was found to be substantially more potent than cis-Ned-19. | researchgate.net |
Research Applications and Future Directions for Trans Ned 19 Methyl Ester
Utilization of trans-Ned-19 Methyl Ester as a Chemical Probe in Cell Biology
This compound, a derivative of the known NAADP antagonist Ned-19, has proven to be a valuable chemical probe for investigating intracellular calcium (Ca2+) signaling pathways. biocrick.comresearchgate.net Nicotinic acid adenine (B156593) dinucleotide phosphate (B84403) (NAADP) is a potent second messenger that mobilizes Ca2+ from acidic organelles like lysosomes. nih.gov Understanding the intricacies of NAADP-mediated signaling has been challenging due to a lack of specific molecular tools.
Trans-Ned-19 and its methyl ester variant have helped to elucidate the role of NAADP in various cellular processes. For instance, Ned-19 has been instrumental in demonstrating that NAADP signaling is a crucial link between glucose sensing and subsequent Ca2+ increases in mouse pancreatic beta cells. nih.gov The parent compound, Ned-19, is fluorescent, which allows for the labeling and visualization of NAADP receptors in intact cells using techniques like confocal microscopy. nih.govresearchgate.net
Research has shown that while both Ned-19 and its methyl ester, referred to as Ned-19.4 in some studies, can inhibit NAADP-mediated Ca2+ release, they do so with different potencies and potentially through different mechanisms. researchgate.net This differential activity provides researchers with a more nuanced tool to dissect the components of the NAADP signaling pathway. For example, Ned-19 inhibits both NAADP-mediated Ca2+ release and the binding of radiolabeled NAADP, whereas the methyl ester derivative inhibits Ca2+ release without affecting NAADP binding, suggesting it may act at a different site on the receptor complex. biocrick.com This has contributed to the evidence for two distinct binding sites on the NAADP receptor. biocrick.com
The cell-permeant nature of trans-Ned-19 and its methyl ester allows for their use in living cells to study dynamic processes. nih.gov Studies have utilized these compounds to investigate the role of NAADP in T-cell activation and plasticity, finding that inhibition of NAADP signaling can influence the differentiation of T-helper cells and ameliorate inflammation in animal models. nih.govmedchemexpress.com
Table 1: Biological Activity of trans-Ned-19 and its Methyl Ester Derivative
| Compound | Target | Activity | IC50 Value | Reference |
| trans-Ned-19 | NAADP Receptor | Antagonist, inhibits Ca2+ release | 6 nM | tocris.com |
| trans-Ned-19 | NAADP Receptor | Inhibits [32P]NAADP binding | 0.4 nM | tocris.com |
| This compound (Ned-19.4) | NAADP-mediated Ca2+ release | Inhibitor | ~10 µM | researchgate.net |
Integration into Combinatorial Chemistry Libraries for Discovery Research
The core structure of this compound, a complex indole (B1671886) derivative, makes it an attractive scaffold for inclusion in combinatorial chemistry libraries. nih.gov Combinatorial chemistry is a powerful strategy used in drug discovery and other areas of chemical biology to rapidly synthesize a large number of diverse but structurally related molecules. uniroma1.itscielo.br These libraries of compounds can then be screened for biological activity, leading to the identification of new drug leads or chemical probes. nih.gov
The synthesis of Ned-19 itself involved a multi-step process that is amenable to the principles of combinatorial chemistry. nih.gov Key steps, such as the Pictet-Spengler reaction to form the tetrahydro-β-carboline core, and the subsequent derivatization, allow for the introduction of molecular diversity at multiple points. nih.gov By varying the building blocks used in the synthesis, a library of analogs can be generated.
The development of such libraries based on the Ned-19 scaffold allows for a systematic exploration of the structure-activity relationship (SAR). For example, by creating a series of analogs with different substituents, researchers can identify which parts of the molecule are crucial for its biological activity. This was demonstrated in the comparison between the active trans-Ned-19 and its significantly less active cis-isomer, as well as an inactive analog lacking the fluorine atom. researchgate.netnih.gov The ability to generate and screen these libraries accelerates the process of optimizing lead compounds for improved potency, selectivity, and other desirable properties.
Development of Bioconjugates for Targeted Delivery in In Vitro Research
The unique properties of the trans-Ned-19 scaffold, including its inherent fluorescence, present opportunities for the development of bioconjugates for targeted delivery in in vitro research. researchgate.net Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule, to create a new construct with combined or enhanced properties. acs.org
The fluorescent nature of the Ned-19 core could be exploited to create targeted probes. researchgate.net By attaching a targeting moiety—such as an antibody, peptide, or small molecule that specifically recognizes a particular cell surface receptor—to the this compound, researchers could direct the compound to specific cell types or subcellular compartments. This would allow for more precise investigation of NAADP signaling in a defined cellular context and could reduce off-target effects.
Furthermore, the development of bioconjugates could extend the utility of the Ned-19 scaffold beyond its role as a NAADP antagonist. For example, it could be used as a fluorescent tag to track the localization and trafficking of the biomolecule to which it is attached. The principles of bioconjugation chemistry, including various coupling strategies, could be applied to modify the carboxylic acid or other functional groups on the this compound molecule. acs.org
Emerging Research Avenues for Ned-19 Methyl Ester Scaffolds in Materials Science or Catalyst Development
While primarily explored in a biological context, the complex and rigid indole-based scaffold of this compound holds potential for applications in materials science and catalyst development. The structural motifs present in this molecule are of interest in the design of functional materials and organocatalysts. acs.orgcam.ac.uk
In materials science, polymer-based scaffolds are crucial for applications like tissue engineering and wound healing. nih.govresearchgate.netmdpi.com The properties of these scaffolds, such as their mechanical strength, biocompatibility, and degradation rate, are determined by the constituent polymers. nih.gov Indole derivatives are known to possess a range of biological activities, and incorporating a Ned-19-like scaffold into a polymer backbone could impart specific bioactive properties to the resulting material. For instance, a material that slowly releases a NAADP-modulating compound could be beneficial in regenerative medicine applications where calcium signaling plays a key role.
In the field of catalysis, there is a continuous search for new molecular scaffolds that can act as efficient and selective catalysts. diva-portal.orgmdpi.com The defined three-dimensional structure of the this compound, with its multiple functional groups and stereocenters, could serve as a chiral ligand for transition metal catalysts or as a foundation for developing novel organocatalysts. acs.org The development of catalysts with specific scaffolds is crucial for controlling the selectivity of chemical reactions. cam.ac.uk The synthesis of fatty acid methyl esters (FAME), for example, relies on efficient catalysts. mdpi.com While a direct application has not been demonstrated, the structural complexity of the Ned-19 scaffold is a feature often sought in the design of sophisticated catalytic systems.
Methodological Advancements in the Synthesis and Derivatization of Complex Indole Derivatives
The synthesis of this compound is a testament to the advancements in methods for constructing complex indole derivatives. nih.gov Indole and its derivatives are a cornerstone of medicinal chemistry, found in a vast array of natural products and pharmaceuticals. openmedicinalchemistryjournal.commdpi.com Consequently, the development of efficient and versatile synthetic routes to access these compounds is a major focus of chemical research. nih.govnagoya-u.ac.jp
Traditional methods for indole synthesis are being supplemented and replaced by more modern and efficient techniques. openmedicinalchemistryjournal.com These include one-pot, multi-component reactions that allow for the rapid assembly of complex molecules from simple starting materials. nih.gov The use of novel catalysts, including solid acid catalysts and nanoparticles, as well as alternative reaction conditions like microwave irradiation, has made the synthesis of indole derivatives more sustainable and efficient. openmedicinalchemistryjournal.com
Recent innovations, such as the use of microflow synthesis, have enabled the ultrafast and high-yield production of indole derivatives while minimizing the formation of unwanted byproducts. nagoya-u.ac.jp This level of control is particularly important when dealing with reactive intermediates that can lead to dimerization or polymerization. These methodological advancements are not only crucial for the synthesis of specific molecules like this compound but also for the broader exploration of the chemical space around the indole scaffold, facilitating the discovery of new bioactive compounds. mdpi.comnih.gov
Q & A
Q. How is the purity of trans-Ned-19 Methyl Ester assessed in laboratory settings?
- Gas chromatography-mass spectrometry (GC-MS) is the gold standard for quantifying methyl ester content and identifying impurities. For example, GC-MS analysis in biodiesel studies achieved 96.7% purity validation under optimized conditions, with fatty acid methyl ester (FAME) profiles cross-referenced against NIST databases .
Q. What role do catalyst type and concentration play in minimizing byproduct formation during synthesis?
- Basic catalysts (e.g., KOH) accelerate transesterification but require low free fatty acid (FFA) content in feedstocks. At 1.5 wt% KOH, yields exceeding 96% are achievable, whereas insufficient catalyst (<0.5 wt%) leads to incomplete conversion and皂化 (saponification) byproducts. Acid catalysts are preferred for high-FFA feedstocks but require longer reaction times .
Q. How is the optimal alcohol-to-oil molar ratio determined for trans-Ned-19 Methyl Ester production?
- A molar ratio of 6:1 (methanol:oil) balances reaction equilibrium and cost efficiency. Excess alcohol (e.g., 9:1) marginally improves yield (~3–5%) but complicates downstream purification. Empirical validation via orthogonal array experiments (e.g., L9 Taguchi design) is recommended to identify feedstock-specific ratios .
Q. What are common byproducts in methyl ester synthesis, and how are they mitigated?
- Byproducts include glycerol,皂化 products, and residual FFAs. Liquid-liquid extraction (e.g., using diethyl ether) removes polar byproducts, while neutralization with弱 acids (e.g., citric acid) eliminates catalyst residues. For example, a 71% yield loss in methyl salicylate synthesis was attributed to evaporation and incomplete separation .
Q. How should experimental replication be designed to ensure reproducibility?
- Use three replicates per condition to account for variability. Statistical tools like signal-to-noise (S/N) ratios and ANOVA help distinguish systematic errors from random noise. In Taguchi-optimized studies, S/N ratios >37 dB indicated robust reproducibility under optimal parameters .
Advanced Research Questions
Q. How can response surface methodology (RSM) optimize this compound production?
- RSM models interactions between variables (e.g., catalyst concentration × temperature) to predict yield maxima. A 2024 study using a double-pipe static mixer reactor achieved 98% methyl ester content by optimizing methanol flow rate (15 mL/min) and residence time (45 min) via central composite design .
Q. What statistical approaches resolve contradictions in methyl ester yield across replicated experiments?
- Analysis of variance (ANOVA) identifies parameter significance (e.g., p < 0.05 for catalyst concentration). For conflicting data, the Taguchi method prioritizes factors with the highest S/N ratio deviations. A 2010 study attributed yield discrepancies (>10%) to uncontrolled feedstock FFAs, resolved via pre-esterification .
Q. How does feedstock composition influence the physicochemical properties of this compound?
Q. What experimental designs are recommended for studying temperature effects on transesterification kinetics?
Q. How can exhaust gas recirculation (EGR) integration improve emission analysis in engine trials using methyl ester blends?
Q. What error propagation methods are advised for yield calculations in multi-step syntheses?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
